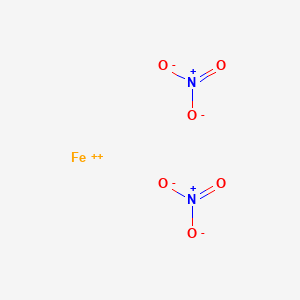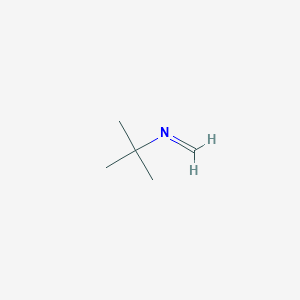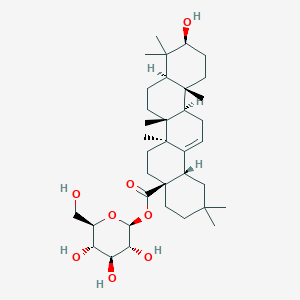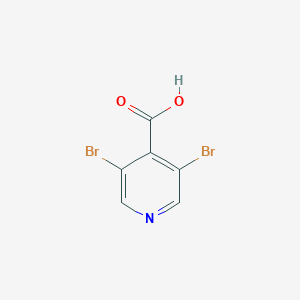
N-Nitrosodiethanolamine diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
Mechanism of Action
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. This compound may also affect other cellular processes, such as cell division and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. This compound exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
Future Directions
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of this compound exposure in humans, particularly in occupational settings where exposure may be more common.
Synthesis Methods
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a white crystalline solid with a melting point of 173-175°C.
Scientific Research Applications
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. This compound is also used in the production of other chemicals, such as pesticides and rubber accelerators.
properties
CAS RN |
13256-19-4 |
|---|---|
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
InChI Key |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
Other CAS RN |
13256-19-4 |
synonyms |
N-nitrosodiethanolamine diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)